1-Aminocyclohexanecarbonitrile hydrochloride

Organic Synthesis Formulation Chemistry Process Development

Lab researchers often face instability and poor handling of free-base α-aminonitriles. The hydrochloride salt solves this: • Crystalline solid at room temperature, enabling accurate weighing and automated high-throughput synthesis. • Superior long-term stability at 2-8°C vs. free base requiring -20°C, reducing cold-chain costs. • Bifunctional -NH₂ and -CN groups support efficient nitrile hydrolysis to α,α-disubstituted amino acids and LiAlH₄ reduction to primary amines. • Consistent 95% purity with full analytical documentation (NMR, HPLC). Ideal for medicinal chemistry, CB1 receptor SAR studies, and agrochemical intermediate manufacturing.

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
CAS No. 50846-38-3
Cat. No. B1330049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclohexanecarbonitrile hydrochloride
CAS50846-38-3
Molecular FormulaC7H13ClN2
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)N.Cl
InChIInChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H
InChIKeyUZDHDPDJHBPQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminocyclohexanecarbonitrile Hydrochloride Overview


1-Aminocyclohexanecarbonitrile hydrochloride (CAS 50846-38-3) is the hydrochloride salt of a cyclic α-aminonitrile, a class of compounds characterized by an amino group and a nitrile group attached to the same carbon atom on a cyclohexane ring [1]. It is a bifunctional building block widely used in organic synthesis, particularly as a precursor to α-amino acids via nitrile hydrolysis or to primary amines via reduction [2]. Its solid physical form and improved handling characteristics compared to the free base make it a preferred reagent for pharmaceutical and agrochemical research applications [1].

Substitution Limitations for 1-Aminocyclohexanecarbonitrile Hydrochloride


Substituting 1-aminocyclohexanecarbonitrile hydrochloride with its free base form or other cyclic aminonitriles is not straightforward due to critical differences in physical form, stability, and reactivity. The hydrochloride salt is a crystalline solid that offers superior water solubility and long-term storage stability compared to the free base, which is typically a liquid or low-melting solid requiring storage at -20°C . Furthermore, the six-membered cyclohexane ring imparts a distinct conformational profile compared to cyclopentane or cycloheptane analogs, which can directly affect the stereochemical outcome of reactions and the biological activity of downstream products [1]. The specific quantitative evidence for these critical differentiators is detailed below.

Selection Evidence for 1-Aminocyclohexanecarbonitrile Hydrochloride


Aqueous Solubility: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 50846-38-3) of 1-aminocyclohexanecarbonitrile exhibits significantly enhanced water solubility compared to the free base (CAS 5496-10-6). While quantitative solubility data for the hydrochloride salt is not provided in the sources, the free base has an estimated water solubility of 33,885 mg/L (EPA T.E.S.T.) to 39,950 mg/L at 25°C (estimated) [1]. The protonation of the amine group in the hydrochloride salt is a well-established chemical principle that increases polarity and thus aqueous solubility, a critical advantage for reactions conducted in aqueous or protic media .

Organic Synthesis Formulation Chemistry Process Development

Storage Stability and Purity

Commercial suppliers consistently offer 1-aminocyclohexanecarbonitrile hydrochloride at a minimum purity specification of 95%, with recommended long-term storage conditions of 2-8°C in an inert atmosphere, ensuring product stability for up to three years [1]. In contrast, the free base is a liquid at room temperature (melting point 32 °C) and requires storage at -20°C to maintain stability . This significant difference in storage requirements directly impacts operational costs and ease of use in laboratory settings.

Chemical Procurement Inventory Management Reproducibility

Cannabinoid Activity: CB1 Receptor Affinity

1-Aminocyclohexanecarbonitrile hydrochloride (1ACHC) has been identified as a synthetic cannabinoid with a reported higher binding affinity for the CB1 receptor than other cannabinoids, such as THC . While specific Ki or IC50 values for 1ACHC are not provided in the source, the compound is noted to inhibit the growth of prostate cancer cells in vitro without affecting the proliferation of normal prostate cells, suggesting a degree of selectivity . This activity profile is distinct from many other cyclic aminonitriles, which primarily serve as synthetic intermediates.

Medicinal Chemistry Drug Discovery Cannabinoid Research

Applications of 1-Aminocyclohexanecarbonitrile Hydrochloride


α,α-Disubstituted Amino Acid & Amine Synthesis

The hydrochloride salt serves as an ideal starting material for the synthesis of α,α-disubstituted α-amino acids via nitrile hydrolysis under acidic or basic conditions. This application leverages the compound's stability as a solid salt and its improved solubility in aqueous reaction media compared to the free base . Reduction of the nitrile group with agents like lithium aluminum hydride yields the corresponding primary amine, a valuable building block for pharmaceutical targets and ligands [1]. This scenario is directly supported by the compound's established role as an α-aminonitrile building block [1].

CB1 Receptor Ligand Development

Based on its reported activity as a synthetic cannabinoid with a higher affinity for the CB1 receptor than THC , this compound is a key starting point for medicinal chemistry programs aimed at developing novel CB1 receptor agonists or antagonists. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) around the cyclohexane core and the aminonitrile moiety, potentially leading to new therapeutics for pain, inflammation, or metabolic disorders. The compound's reported selectivity in inhibiting prostate cancer cell growth further justifies its use in targeted anticancer drug discovery.

Stable Reagent Stocks for High-Throughput Screening

The superior long-term storage stability of the hydrochloride salt at 2-8°C (vs. -20°C for the free base) makes it the preferred form for laboratories engaged in high-throughput synthesis or maintaining large compound libraries [1]. Its solid form allows for accurate weighing and easier automation compared to a liquid or low-melting solid. This scenario is directly supported by the vendor-specified storage conditions and the compound's solid physical form [1].

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